molecular formula C14H20Br2 B189098 1,4-Dibromo-2,5-ditert-butylbenzene CAS No. 22875-47-4

1,4-Dibromo-2,5-ditert-butylbenzene

Cat. No. B189098
CAS RN: 22875-47-4
M. Wt: 348.12 g/mol
InChI Key: QRONMIVHPIBNGK-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-ditert-butylbenzene is a chemical compound with the molecular formula C14H20Br2 . It has a molecular weight of 348.12 .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2,5-ditert-butylbenzene consists of a benzene ring substituted with two bromine atoms and two tert-butyl groups .


Physical And Chemical Properties Analysis

1,4-Dibromo-2,5-ditert-butylbenzene has a molecular weight of 348.12 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Polymer Research

  • Synthesis of Oligomeric Derivatives : 1,4-Dibromo-2,5-ditert-butylbenzene derivatives have been synthesized for use in oligomeric compounds. For example, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized from 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene, showing potential in organometallic chemistry (Reck & Winter, 1997).

  • Polymer Synthesis : This compound plays a role in the synthesis of polymers. For instance, it was used in combination with 1,4-dibromo-2,5-dimethylbenzene for Suzuki coupling in polymer synthesis, leading to new polymers with high solubility and thermal stability (Cianga & Yagcı, 2001).

Organic Chemistry and Material Science

  • Intermediate in Organic Syntheses : It serves as a valuable precursor in various organic transformations, particularly in reactions involving benzynes (Diemer, Leroux, & Colobert, 2011).

  • Development of Novel Materials : Its derivatives have been used in the creation of new materials, such as polyimides with low dielectric constants and high thermal stability (Chern & Tsai, 2008).

Battery Technology and Electrochemistry

  • Electroactive Materials : Derivatives of 1,4-Dibromo-2,5-ditert-butylbenzene have been explored as electroactive materials in lithium-ion batteries, specifically as redox shuttles for overcharge protection (Chen & Amine, 2007).

  • Electrochemical Studies : The compound has been studied in electrochemical processes, such as aromatic chlorinations, providing insights into different mechanistic pathways in electrophilic and anodic chlorination (Appelbaum et al., 2001).

properties

IUPAC Name

1,4-dibromo-2,5-ditert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRONMIVHPIBNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1Br)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364854
Record name 1,4-dibromo-2,5-ditert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-ditert-butylbenzene

CAS RN

22875-47-4
Record name 1,4-dibromo-2,5-ditert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIBROMO-2,5-DITERT-BUTYLBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Xiao - 2016 - search.proquest.com
The work herein describes progress towards using metal–organic frameworks as scaffolds for stabilizing metal–oxo and dioxygen species, and their application in hydrocarbon …
Number of citations: 2 search.proquest.com

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